molecular formula C16H17N B3049751 1-Benzyl-1,2,3,4-tetrahydroquinoline CAS No. 21863-32-1

1-Benzyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3049751
CAS No.: 21863-32-1
M. Wt: 223.31 g/mol
InChI Key: KVGJLSBOXZLYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

21863-32-1

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H17N/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2

InChI Key

KVGJLSBOXZLYTG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,2,3,4-tetrahydroquinoline (0.5 g, 3.75 mmol), benzyl bromide (0.67 mL, 5.63 mmol) and diisopropylethyl amine (0.98 mL, 5.63 mmol) in DMF (5 mL) was heated in an oil bath (T˜120° C.) for 16 hours. Reaction mixture was cooled, added to brine (75 mL) and extracted with ethyl acetate (100 mL). Organic layer was washed with brine (4×) and decolorized with activated charcoal. Upon filtering, it was dried with MgSO4, filtered again and evaporated to dryness to provide Compound 5 as an oily residue (420 mg) with the structure given below:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2,3,4-tetrahydroquinoline (2.66 g, 0.02 mol), benzaldehyde (3.12 g, 0.03 mol) and glacial acetic acid (0.67 ml, 0.012 mol) were dissolved in methanol (10 ml). Sodium cyanoborohydride (0.675 g, 0.0107 mol) was added portionwise, controlling the resulting vigorous gas evolution by the rate of addition. After 3 hours, the reaction mixture was poured into 50 ml 1N HCl and extracted 3×40 ml ether. The organic layers were combined, dried (MgSO4) and stripped to yield crude title product contaminated with benzyl alcohol. The crude product was dissolved in 50 ml ether, cooled to 0° C. and diffused with HCl gas until precipitation of hydrochloride salt was complete. The ether was decanted from the resulting semi-solid salt. The salt was washed with 20 ml fresh ether, the ether decanted, and the washed salt taken up in 50 ml of fresh ether and 50 ml of H2O. The pH was adjusted to 12 with 1N NaOH, and the ether layer separated, dried (K2CO3) and stripped to 2.47 g of product still containing some residual benzyl alcohol. Repeated conversion to hydrochloride salt and back to free base gave purified title product, 2.02 g.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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